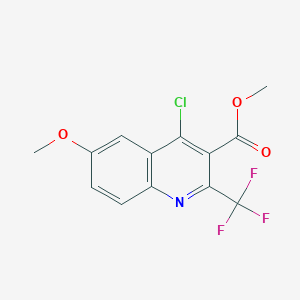

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a halogenated quinoline derivative characterized by a trifluoromethyl group at position 2, a methoxy group at position 6, and a chlorine atom at position 4 of the quinoline ring. The ester functional group at position 3 is a methyl ester (COOCH₃). This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with quinoline derivatives, particularly those containing trifluoromethyl and halogen substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions can yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline core can undergo oxidation or reduction, leading to different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Quinoline derivatives with trifluoromethyl, halogen, and ester groups are widely studied for their pharmacological and herbicidal properties. Below is a detailed comparison of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate with structurally related compounds:

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Properties of Comparable Quinoline Derivatives

*Calculated based on structural analogs.

Key Observations

Ester Group Influence: Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., 7i) . Ethyl esters may enhance solubility in non-polar solvents, affecting bioavailability .

Substituent Position and Bioactivity :

- Trifluoromethyl groups at positions 2 or 7 (e.g., 7i) are common in bioactive compounds, likely due to their electron-withdrawing effects, which enhance binding to target enzymes .

- Methoxy groups (e.g., target compound) at position 6 may improve metabolic stability compared to methyl groups, as seen in analogs .

Herbicidal Activity: Compounds with chlorine and trifluoromethyl substituents (e.g., target compound) show herbicidal activity against broadleaf weeds like rape, though activity against monocots (e.g., barnyard grass) is weaker . Ethyl esters with bulky substituents (e.g., phenyl groups) demonstrate enhanced activity .

Synthetic Routes: The target compound’s synthesis likely follows methods similar to other quinoline esters, such as one-pot multicomponent reactions or condensation of arylamines with carbonyl derivatives . Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i) is synthesized via reflux with hydrazine derivatives, highlighting the versatility of quinoline scaffolds .

Biological Activity

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C12H8ClF3N2O3

- Molecular Weight: 306.65 g/mol

The presence of halogenated and methoxy groups significantly influences its biological properties.

The precise mechanism of action for this compound is not fully elucidated. However, quinoline derivatives are known to interact with various biochemical pathways:

- Antimicrobial Activity: Quinoline compounds often exhibit antimicrobial properties through interference with bacterial DNA synthesis.

- Anticancer Activity: Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by modulating cell signaling pathways.

- Anti-inflammatory Effects: These compounds may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

Case Studies

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 μM, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial action. The minimum inhibitory concentration (MIC) was determined to be around 10 μg/mL.

Research Findings

Recent advancements in the synthesis and application of this compound have highlighted its potential in drug development:

- Synthesis Improvements: New synthetic routes have been developed that enhance yield and purity.

- Structure-Activity Relationship (SAR): Studies indicate that modifications to the trifluoromethyl and methoxy groups can significantly alter biological activity, making them critical for further optimization in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting from substituted anilines or pre-functionalized quinoline precursors. A common approach includes:

- Cyclocondensation : Reacting 2-trifluoromethylaniline derivatives with methyl esters under basic conditions to form the quinoline core .

- Functionalization : Sequential chlorination (e.g., using POCl₃) and methoxylation (via nucleophilic substitution with NaOMe) to introduce Cl and OMe groups at positions 4 and 6, respectively .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Optimization : Reaction temperature (80–120°C), catalyst choice (e.g., Lewis acids like AlCl₃), and solvent polarity (DMF or THF) are critical for yield improvement .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~160 ppm for COOCH₃ in ¹³C NMR) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98% purity threshold) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., C–Cl bond length ~1.73 Å) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 334.03) .

Q. How is the compound’s antibacterial activity evaluated in preliminary screens?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 0.5–128 µg/mL) .

- Mechanistic Studies : Fluorescence-based assays to assess DNA gyrase inhibition (IC₅₀ values compared to ciprofloxacin) .

Q. What strategies are employed to improve the compound’s solubility for in vitro assays?

- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes .

- pH Adjustment : Buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) to enhance aqueous dispersion .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .

- Waste Disposal : Halogenated waste containers for chlorinated byproducts .

Advanced Research Questions

Q. How do substituent modifications (e.g., Cl vs. F at position 4) impact biological activity?

-

Structure-Activity Relationship (SAR) :

Substituent Position Effect on Activity Cl 4 ↑ Lipophilicity, ↑ MIC against S. aureus F 4 ↓ Metabolic stability, ↓ MIC Methodology : Synthesize analogs via halogen exchange (e.g., Cl → F using KF/Al₂O₃) and compare MIC values .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (docking score ≤ −8.0 kcal/mol indicates strong binding) .

- MD Simulations : GROMACS for 100-ns trajectories to assess complex stability (RMSD < 2.0 Å) .

Q. How can reaction yields be optimized for large-scale academic synthesis (>10 g)?

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve heat transfer (yield increase: 15–20%) .

- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) enhance regioselectivity in methoxylation steps .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays) .

- Control Replication : Test reference compounds (e.g., ciprofloxacin) in parallel to validate assay conditions .

Q. What experimental approaches elucidate the compound’s interaction with cytochrome P450 enzymes?

Properties

Molecular Formula |

C13H9ClF3NO3 |

|---|---|

Molecular Weight |

319.66 g/mol |

IUPAC Name |

methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9ClF3NO3/c1-20-6-3-4-8-7(5-6)10(14)9(12(19)21-2)11(18-8)13(15,16)17/h3-5H,1-2H3 |

InChI Key |

RHCPFFROQRRADQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.